2-[(E)-prop-1-enyl]naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
51051-94-6 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-10H,1H3/b5-2+ |
InChI Key |
VTBGENTZANWBTA-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC=CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 E Prop 1 Enyl Naphthalene
Catalytic Strategies for Carbon-Carbon Bond Formation
The construction of the C-C bond in 2-[(E)-prop-1-enyl]naphthalene is effectively achieved through various catalytic cross-coupling reactions. These strategies offer distinct advantages in terms of substrate scope, reaction conditions, and control over stereochemistry.
Transition Metal-Mediated Alkenylation and Coupling Reactions
A range of transition metals have been successfully employed to catalyze the formation of the propenyl-naphthalene linkage. These methods typically involve the reaction of a naphthalene (B1677914) derivative with a propenyl source in the presence of a metallic catalyst.
Palladium catalysis stands as a cornerstone in the synthesis of alkenylarenes, including this compound. The Heck reaction and variations of the Sonogashira coupling are prominent examples.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rug.nl For the synthesis of this compound, this would typically involve the reaction of a 2-halonaphthalene, such as 2-bromonaphthalene (B93597), with propene. The reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-isomer. A related transformation involves the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene, which proceeds to form the vinyl derivative, a precursor that can be further elaborated. rug.nl
Table 1: Representative Palladium-Catalyzed Heck Reaction for Alkenylnaphthalene Synthesis
| Naphthalene Substrate | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd(OAc)₂ / Ligand | Amine | Organic | Varies | High | rug.nl |
The Sonogashira coupling provides an alternative route, involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov In this context, 2-halonaphthalene can be coupled with propyne. This reaction, co-catalyzed by palladium and copper, yields 2-(prop-1-ynyl)naphthalene. researchgate.netdntb.gov.ua Subsequent stereoselective reduction of the alkyne to the (E)-alkene is then required to obtain the final product. Various reduction methods, such as catalytic hydrogenation using a Lindlar catalyst or chemical reduction with dissolving metals, can be employed to achieve this transformation.
Table 2: Two-Step Sonogashira Coupling and Reduction Approach
| Step | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | 2-Iodonaphthalene, Propyne, Pd catalyst, Cu catalyst, Amine base | 2-(Prop-1-ynyl)naphthalene | researchgate.netdntb.gov.ua |
| 2 | Reduction | H₂, Lindlar catalyst or Na/NH₃ | This compound | General Knowledge |
Rhodium catalysts have emerged as powerful tools for the direct C-H functionalization of arenes, offering a more atom-economical approach to alkenylation. Rhodium-catalyzed oxidative olefination allows for the direct coupling of naphthalene with olefins like propylene (B89431). researchgate.net This method avoids the need for pre-functionalized naphthalene substrates (e.g., halides or organometallics). A key aspect of this methodology is the control of regioselectivity, with the reaction conditions influencing whether the α or β position of the naphthalene ring is functionalized. For the synthesis of this compound, conditions favoring β-alkenylation are crucial. Research has shown that with a catalyst precursor like [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ and an in-situ oxidant such as Cu(OPiv)₂, the reaction with propylene is highly selective for the β‐position of naphthalene, with a high β:α ratio. researchgate.netresearchgate.net
Table 3: Rhodium-Catalyzed Oxidative Alkenylation of Naphthalene
| Naphthalene Substrate | Olefin | Catalyst Precursor | Oxidant | Solvent | Temperature (°C) | β:α Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Naphthalene | Propylene | [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ | Cu(OPiv)₂ | MTBE | 150 | 32:1 | researchgate.net |
Copper-catalyzed cross-coupling reactions are a cost-effective alternative to palladium-based systems. While specific examples for the direct synthesis of this compound are less common in readily available literature, copper catalysis is widely used for C-C bond formation. For instance, copper can catalyze the coupling of organoboron reagents, such as 2-naphthylboronic acid, with alkenyl halides. princeton.eduorganic-chemistry.org This approach would involve the reaction of 2-naphthalenylboronic acid with a propenyl halide, like 1-bromopropene, to yield the desired product. The stereochemistry of the starting alkenyl halide is often retained in the product.
Table 4: Plausible Copper-Catalyzed Cross-Coupling for 2-Alkenylnaphthalene Synthesis
| Naphthalene Substrate | Propenyl Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product | Reference |
|---|---|---|---|---|---|---|---|
| 2-Naphthylboronic acid | (E)-1-Bromopropene | Cu(II) salt / Ligand | Varies | Organic | Varies | This compound | princeton.eduorganic-chemistry.org |
Zinc-mediated and -catalyzed reactions offer another avenue for the synthesis of complex organic molecules. While specific zinc-catalyzed annulations leading directly to this compound are not extensively documented, zinc reagents play a crucial role in other cross-coupling reactions. For example, organozinc reagents, which can be prepared from the corresponding organic halides, are effective coupling partners in Negishi-type reactions catalyzed by palladium or nickel. A plausible, though less direct, zinc-mediated approach could involve the formation of a 2-naphthylzinc reagent followed by a catalyzed coupling with a propenyl halide. researchgate.net
Platinum and nickel catalysts also contribute to the arsenal (B13267) of synthetic methods for C-C bond formation, although their application for the specific synthesis of this compound is less frequently reported than palladium or rhodium.
Platinum-catalyzed hydroarylation of alkynes or alkenes represents a potential route. While intramolecular platinum-catalyzed hydroarylation is known for the synthesis of naphthalenes from aryl enynes, intermolecular variants are less common for this specific transformation. wikipedia.org
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are well-established for forming C-C bonds. wikipedia.org This reaction involves the coupling of a Grignard reagent with an organic halide. A feasible synthetic route would be the reaction of 2-naphthylmagnesium bromide with an (E)-1-halopropene in the presence of a nickel catalyst. Nickel catalysts are often favored for their lower cost compared to palladium. organic-chemistry.orgrhhz.net
Table 5: Plausible Nickel-Catalyzed Kumada Coupling
| Naphthalene Reagent | Propenyl Reagent | Catalyst | Solvent | Temperature (°C) | Expected Product | Reference |
|---|---|---|---|---|---|---|
| 2-Naphthylmagnesium bromide | (E)-1-Bromopropene | NiCl₂(dppp) | THF or Ether | Varies | This compound | wikipedia.orgorganic-chemistry.org |
Other Metal-Catalyzed Syntheses
Transition-metal catalysis offers powerful and efficient methods for the construction of carbon-carbon bonds, providing key routes to this compound. Among these, the Palladium-catalyzed Heck reaction and Ruthenium-catalyzed cross-metathesis are particularly notable for their high stereoselectivity.
The Heck reaction, a cornerstone of C-C bond formation, can effectively generate the (E)-alkenyl linkage. This reaction typically involves the coupling of an aryl halide, such as 2-bromonaphthalene, with an alkene like propene in the presence of a palladium catalyst and a base. The inherent mechanism of the Heck reaction strongly favors the formation of the more thermodynamically stable trans-(or E)-isomer, making it an excellent strategy for synthesizing the target compound with high stereocontrol.
Another potent metal-catalyzed strategy is olefin metathesis. Specifically, the cross-metathesis of 2-vinylnaphthalene (B1218179) with propene, utilizing a ruthenium-based catalyst (e.g., Grubbs' catalyst), presents a direct pathway to this compound. This method is valued for its functional group tolerance and its ability to form the desired double bond with predictable stereochemistry.
| Reaction | Catalyst | Starting Materials | Key Advantage |
| Heck Reaction | Palladium Complex (e.g., Pd(OAc)₂) | 2-Bromonaphthalene, Propene | Excellent (E)-stereoselectivity |
| Cross-Metathesis | Ruthenium Complex (e.g., Grubbs' Catalyst) | 2-Vinylnaphthalene, Propene | Direct C=C bond formation |
Acid-Catalyzed Synthetic Pathways
Lewis acids are instrumental in catalyzing rearrangements and cyclizations that can lead to the formation of naphthalene skeletons. One such advanced methodology involves the Lewis acid-catalyzed rearrangement of vinylcyclopropenes. nih.govresearchgate.net When vinylcyclopropenes are treated with Boron Trifluoride Etherate (BF₃·OEt₂), a chemoselective rearrangement occurs, leading to the formation of naphthalene derivatives. nih.govresearchgate.net By designing a vinylcyclopropene precursor with appropriate substitution, this method could be adapted to produce this compound. The choice of Lewis acid is critical, as different catalysts can lead to divergent reaction pathways; for instance, using copper(II) triflate instead of BF₃·OEt₂ with the same starting material may result in the formation of indenes rather than naphthalenes. nih.govresearchgate.net
Brønsted acids are effective catalysts for tandem reactions and cyclizations, particularly in the synthesis of fused aromatic systems. While direct synthesis of this compound using this method is not extensively documented, analogous transformations highlight its potential. For example, trifluoromethanesulfonic acid (triflic acid) has been used to catalyze the formal (3+2) cycloaddition of 1,4-enediones with 2-naphthols, yielding structurally diverse naphthofurans. researchgate.net This demonstrates the capacity of strong Brønsted acids to activate substrates containing the naphthalene moiety for complex bond formations. Such strategies, involving cascade reactions, could potentially be engineered to construct the propenyl side chain on a naphthalene precursor. researchgate.netnih.gov
| Catalyst Type | Example Catalyst | Reaction Type | Relevance to Synthesis |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Rearrangement of vinylcyclopropenes | Forms the naphthalene skeleton nih.govresearchgate.net |
| Brønsted Acid | Triflic Acid | Tandem Cyclization/Addition | Potential for functionalizing naphthalene precursors researchgate.net |
Photochemical and Electrocatalytic Synthetic Routes
Modern synthetic chemistry increasingly utilizes photochemical and electrocatalytic methods to drive reactions under mild and sustainable conditions. Visible-light-mediated reactions, in particular, offer a green alternative to traditional methods. For instance, catalyst-free, visible-light irradiation has been successfully employed for the stereoselective synthesis of various heterocyclic compounds through intramolecular radical cyclization. rsc.org This approach, which avoids the use of metal catalysts, proceeds under mild conditions and can exhibit high stereoselectivity. rsc.org While a direct photochemical route to this compound is not established, the principles of using light to initiate radical-based bond formations could be applied to functionalize a naphthalene core or to construct the alkenyl side chain.
Non-Catalytic Synthetic Routes
Among the non-catalytic methods, the Wittig reaction stands out as a direct and widely used strategy for alkene synthesis. This reaction provides a direct pathway to this compound by reacting 2-naphthaldehyde (B31174) with the appropriate phosphorus ylide (e.g., ethylidenetriphenylphosphorane). The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions, often allowing for reasonable control over the formation of the E or Z isomer. For the synthesis of the (E)-isomer, specific variants of the Wittig reaction, like the Schlosser modification, can be employed to enhance E-selectivity.
Stereoselective Synthesis of the (E)-Configuration
Achieving the specific (E)-configuration of the prop-1-enyl double bond is crucial, and several methodologies are designed to provide high stereocontrol.
Transition metal-catalyzed cross-coupling reactions are particularly renowned for their excellent trans-selectivity.
Heck Reaction : As previously mentioned, the palladium-catalyzed coupling of 2-bromonaphthalene and propene inherently favors the formation of the (E)-isomer due to the syn-addition of the palladium-aryl complex to the alkene followed by syn-beta-hydride elimination in the reaction mechanism.
Suzuki Coupling : This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is another powerful tool for stereoselective alkene synthesis. nih.gov To form this compound, one could couple 2-naphthaleneboronic acid with (E)-1-bromopropene, or conversely, 2-bromonaphthalene with (E)-prop-1-enylboronic acid. The reaction proceeds with retention of the double bond geometry of the vinylboron or vinyl halide starting material.
The Wittig reaction and its variants also offer pathways to the (E)-isomer. While standard Wittig reactions with unstabilized ylides often favor the Z-isomer, stabilized ylides tend to produce the E-isomer. Furthermore, modifications such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, almost exclusively yield the (E)-alkene and are highly effective for this purpose.
Biocatalytic methods are also emerging as a green and highly selective alternative. For example, myoglobin-catalyzed olefination of aldehydes can produce (E)-alkenes with high selectivity, representing a potential future direction for the synthesis of compounds like this compound.
| Method | Key Feature for (E)-Stereoselectivity |
| Heck Reaction | Reaction mechanism inherently favors the trans product. |
| Suzuki Coupling | Retention of the starting vinyl halide/boronic acid stereochemistry. nih.gov |
| Horner-Wadsworth-Emmons | Use of phosphonate carbanions strongly favors E-alkene formation. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing the efficiency of chemical reactions. By integrating green methodologies, the environmental impact associated with the production of this naphthalene derivative can be significantly mitigated. Key areas of focus include the selection of eco-friendly reaction media and the optimization of atom economy.
Solvent Selection and Eco-Friendly Media (e.g., Aqueous Micellar Systems)
The choice of solvent is a fundamental aspect of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant research effort to replace them with greener alternatives such as water, supercritical fluids, or ionic liquids.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov For the synthesis of this compound, which is poorly soluble in water, aqueous micellar systems present a viable and innovative approach. These systems utilize surfactants to form micelles in water, creating nano-sized reactors that can solubilize non-polar reactants and catalysts, thereby facilitating reactions in an aqueous medium. acsgcipr.orgnih.gov
The synthesis of this compound can be envisioned through established carbon-carbon bond-forming reactions such as the Wittig reaction or the Heck reaction. The Wittig reaction, involving the reaction of 2-naphthaldehyde with a phosphorus ylide, has been successfully performed in aqueous media. nih.govorganic-chemistry.org Studies have shown that for Wittig reactions with stabilized ylides and aldehydes, water can be an effective medium, often leading to accelerated reaction rates and high yields (80-98%) with excellent E-selectivity (up to 99%). organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions like the Heck reaction, which could couple a naphthalene derivative with a propene unit, have been adapted to aqueous conditions, often with the aid of water-soluble ligands or phase-transfer catalysts.
Micellar catalysis, in particular, has emerged as a powerful tool for C-C bond formation. acs.orgpnas.org Surfactants form micelles that act as nanoreactors, concentrating the reactants in their hydrophobic core and thus increasing the effective molarity and reaction rate. acsgcipr.org This approach allows reactions that would typically require anhydrous organic solvents to be carried out in water under mild conditions. acsgcipr.orgacs.org
| Reaction Type | Conventional Solvent | Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Wittig Reaction | Tetrahydrofuran (THF), Diethyl ether | Water, Aqueous NaHCO3 | Non-flammable, non-toxic, often accelerates reaction rates, high yields and E-selectivity. nih.govorganic-chemistry.org |
| Heck Reaction | Dimethylformamide (DMF), Acetonitrile | Water, Ethanol | Reduced toxicity, improved safety profile, potential for catalyst recycling. frontiersin.org |
Atom Economy and Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net A reaction with high atom economy is one that generates minimal waste.
The synthesis of this compound via traditional methods like the Wittig reaction often suffers from poor atom economy. rsc.org In a typical Wittig reaction, a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct. masterorganicchemistry.comlibretexts.org
Wittig Reaction Example: 2-naphthaldehyde + (Triphenylphosphoranylidene)ethane → this compound + Triphenylphosphine oxide
In this reaction, the triphenylphosphine oxide byproduct has a significant molecular weight, leading to a low percentage of atoms from the reactants being incorporated into the final product.
The Heck reaction, on the other hand, can offer better atom economy. In a Heck coupling, a vinylic hydrogen is replaced by an aryl or vinyl group, with the generation of a salt as a byproduct. While still producing waste, the mass of the byproduct relative to the product can be significantly lower than in the Wittig reaction.
| Reaction | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Wittig Reaction | 2-naphthaldehyde + Ethyltriphenylphosphonium bromide + Base | This compound | Triphenylphosphine oxide + Salt of the base | Relatively Low |
| Heck Reaction | 2-Bromonaphthalene + Propene + Base | This compound | Salt of the base | Potentially Higher |
Elucidation of Reaction Mechanisms and Chemoselectivity
Mechanistic Pathways of 2-[(E)-prop-1-enyl]naphthalene Formation
The formation of this compound is predominantly achieved through transition-metal catalyzed C-H functionalization of naphthalene (B1677914) with propylene (B89431). Rhodium-based catalysts have proven to be particularly effective in this transformation. The generally accepted mechanistic pathway for this reaction involves a catalytic cycle that begins with the activation of a C-H bond in the naphthalene molecule by the metal catalyst.
A key study on the rhodium-catalyzed oxidative alkenylation of naphthalene with propylene, utilizing a [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ precursor and a Cu(OPiv)₂ oxidant, has provided significant insights into this process. researchgate.net The reaction demonstrates a high preference for the functionalization at the β-position (C2) of the naphthalene ring. researchgate.net Following the C-H activation and formation of a rhodium-naphthyl intermediate, propylene coordinates to the metal center and subsequently inserts into the rhodium-carbon bond. researchgate.net The final step of the catalytic cycle is a β-hydride elimination, which regenerates the active catalyst and releases the 2-propenylnaphthalene product. researchgate.net The identity of the olefin has been shown to influence the ratio of β- to α-alkenylation. researchgate.net
Alternatively, the Mizoroki-Heck reaction offers another pathway for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction would involve the reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with propene in the presence of a base. The catalytic cycle for the Heck reaction typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by migratory insertion of the olefin and subsequent β-hydride elimination.
Carbon-Hydrogen Bond Activation Mechanisms in Naphthalene Alkenylation
The crucial first step in the direct alkenylation of naphthalene is the activation of a C-H bond. In the context of rhodium-catalyzed reactions, this process is believed to occur via an electrophilic substitution mechanism or a concerted metalation-deprotonation (CMD) pathway. The catalyst, often in a higher oxidation state, interacts with the electron-rich naphthalene ring, leading to the cleavage of a C-H bond and the formation of a metal-carbon bond.
The pronounced selectivity for the β-position of naphthalene in rhodium-catalyzed alkenylations is a significant aspect of the C-H activation step. researchgate.net This regioselectivity is thought to be primarily controlled by steric factors. researchgate.net The α-positions (C1 and C4) are sterically more hindered due to their proximity to the adjacent fused ring, making the β-positions (C2 and C3) more accessible to the bulky catalytic complex. researchgate.net Computational studies on related arene C-H activation reactions support the notion that steric hindrance plays a decisive role in determining the site of metalation.
Mechanisms of Olefin Insertion and Reductive Elimination in Catalytic Cycles
Following C-H activation, the next key step is the insertion of the olefin, in this case, propylene, into the newly formed metal-naphthyl bond. This migratory insertion is a fundamental step in many organometallic catalytic cycles. The propylene molecule coordinates to the rhodium center, and then a concerted process leads to the formation of a new carbon-carbon bond and a σ-alkylrhodium intermediate.
The regioselectivity of the olefin insertion is also critical. In the case of propylene, the insertion can occur in two ways, leading to either a linear or a branched alkyl-metal intermediate. The observed formation of the prop-1-enyl group in the rhodium-catalyzed reaction indicates a strong preference for the anti-Markovnikov addition, where the rhodium atom attaches to the terminal carbon of the propylene molecule. researchgate.net This results in a linear alkylrhodium intermediate.
The final step in the catalytic cycle that yields the product is β-hydride elimination. This process involves the abstraction of a hydrogen atom from the carbon atom β to the metal center, leading to the formation of a double bond and a metal-hydride species. The subsequent reductive elimination of the metal hydride regenerates the active catalyst, allowing the cycle to continue. The geometry of the β-hydride elimination step is crucial in determining the stereochemistry of the resulting alkene. A syn-periplanar arrangement of the metal, the β-hydrogen, and the two carbon atoms of the forming double bond is generally required, which often leads to the thermodynamically more stable (E)-isomer.
Regioselectivity and Diastereoselectivity in this compound Syntheses and Transformations
The synthesis of this compound is characterized by a high degree of both regioselectivity and diastereoselectivity.
Regioselectivity: As previously discussed, the rhodium-catalyzed C-H alkenylation of naphthalene with propylene exhibits a strong preference for the β-position. researchgate.net Experimental data shows a β:α selectivity ratio of 32(7):1. researchgate.net This high regioselectivity is primarily attributed to the steric hindrance at the α-positions of the naphthalene core. researchgate.net Furthermore, the reaction displays a high anti-Markovnikov selectivity of 16(2):1, leading to the formation of the linear prop-1-enyl chain rather than an isopropyl group. researchgate.net
Diastereoselectivity: The formation of the (E)- or trans-isomer of the double bond is a critical aspect of the synthesis. In the context of the Mizoroki-Heck reaction, the stereochemical outcome is largely determined by the mechanism of β-hydride elimination from the σ-alkylpalladium intermediate. This step typically proceeds through a syn-elimination pathway, which, after rotation around the carbon-carbon single bond to achieve the necessary conformation, often leads to the formation of the thermodynamically more stable trans-alkene. While the rhodium-catalyzed reaction also yields the propenyl group, the specific factors controlling the high (E)-diastereoselectivity are likely also rooted in the energetics of the transition state leading to β-hydride elimination, favoring the conformation that minimizes steric interactions. The influence of ligands on the metal center can also play a crucial role in dictating the stereochemical outcome of the reaction.
The following table summarizes the observed selectivities in the rhodium-catalyzed alkenylation of naphthalene with propylene:
| Selectivity Type | Ratio | Predominant Isomer/Position | Reference |
| Regioselectivity (β vs. α) | 32(7):1 | β-position (C2) | researchgate.net |
| Regioselectivity (anti-Markovnikov vs. Markovnikov) | 16(2):1 | anti-Markovnikov (prop-1-enyl) | researchgate.net |
This high degree of control over both the position of substitution on the naphthalene ring and the geometry of the newly formed double bond makes these catalytic methods powerful tools for the precise synthesis of this compound.
Chemical Transformations and Derivatization Strategies of 2 E Prop 1 Enyl Naphthalene
Reactions at the Prop-1-enyl Moiety
The carbon-carbon double bond in the prop-1-enyl group is a site of high electron density, making it susceptible to a variety of reactions, including additions, isomerizations, and oxidative cleavage.
The double bond of the prop-1-enyl chain can undergo addition reactions, leading to saturation of the side chain.
Hydrogenation: Catalytic hydrogenation can reduce the double bond to a single bond, yielding 2-propylnaphthalene. This reaction can proceed further to hydrogenate the naphthalene (B1677914) ring under more forcing conditions. For instance, the hydrogenation of naphthalene itself over platinum-alumina or nickel-molybdenum (B8610338) catalysts proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) and then decalin (decahydronaphthalene). nih.govgoogle.comresearchgate.net A similar pathway can be expected for 2-[(E)-prop-1-enyl]naphthalene, where initial saturation of the side chain would be followed by reduction of the aromatic system. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for controlling the extent of hydrogenation. google.com
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a 1,2-dihalopropylnaphthalene derivative. This reaction typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond is expected to follow Markovnikov's rule. The proton would add to the carbon atom that is already bonded to a hydrogen (the terminal methyl group side), and the halide would add to the carbon atom bonded to the naphthalene ring, which is better able to stabilize the resulting carbocation intermediate.
Geometric isomerization of the prop-1-enyl group can be achieved, converting the thermodynamically more stable (E)-isomer to the (Z)-isomer or vice versa. This transformation is often catalyzed by transition metals or photochemical methods. nih.gov
Recent research has highlighted the efficacy of earth-abundant metals, such as cobalt, in catalyzing the Z to E isomerization of β-substituted styrenes, which are structurally analogous to this compound. organic-chemistry.orgnih.govacs.orgacs.org These reactions often proceed through a cobalt(I)-hydride intermediate and are thermodynamically controlled, favoring the more stable (E)-isomer. nih.govacs.orgacs.org While the starting material is already the (E)-isomer, these catalytic systems can be employed to isomerize a mixture of isomers to enrich the (E)-form or to facilitate other transformations that may proceed through a common intermediate. organic-chemistry.org Photocatalytic methods using visible light have also been developed for the E to Z isomerization of activated olefins, providing a contra-thermodynamic pathway to the less stable Z-isomer. mdpi.com
| Catalyst System | Ligand | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| CoCl₂ / NaBHEt₃ | Amido-diphosphine (PNP) | Toluene | Room Temp. | High stereoselectivity (E/Z ≥ 98/2), scalable to gram-scale with low catalyst loading (0.1 mol%). | organic-chemistry.orgnih.govacs.orgacs.org |
| Cobalt Complex | Thiazoline iminopyridine (TIP) | Neat (solvent-free) | Room Temp. | Atom-economical, high conversion with excellent E stereoselectivity (>20:1). | organic-chemistry.org |
The double bond can be cleaved through oxidative processes to yield carbonyl compounds, a reaction that is useful for structural elucidation and synthetic derivatization. youtube.com
Ozonolysis: This is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orglibretexts.org Treatment of this compound with ozone (O₃) would form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org Subsequent work-up of the ozonide determines the final products. masterorganicchemistry.com
Reductive Work-up (e.g., using zinc dust/water or dimethyl sulfide) would cleave the ozonide to yield 2-naphthaldehyde (B31174) and acetaldehyde. masterorganicchemistry.com
Oxidative Work-up (e.g., using hydrogen peroxide) would yield 2-naphthoic acid and acetic acid. wikipedia.org The ozonolysis of anethole, a structurally similar compound, to produce anisaldehyde is a well-established industrial process and serves as a direct analogue for this transformation. researchgate.netidealpublication.in
Permanganate (B83412) Oxidation: Strong oxidation with hot, acidic, or concentrated potassium permanganate (KMnO₄) can also cleave the double bond. wikipedia.orgkhanacademy.org This method typically leads to the formation of carboxylic acids, so this compound would be expected to yield 2-naphthoic acid and acetic acid. Under milder conditions (cold, alkaline KMnO₄), syn-dihydroxylation can occur to form a vicinal diol (1-(naphthalen-2-yl)propane-1,2-diol). masterorganicchemistry.com This diol can then be cleaved to aldehydes using reagents like sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com
Functionalization of the Naphthalene Ring System
The naphthalene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. Nucleophilic substitution is also possible but requires specific activation.
Naphthalene is more reactive than benzene (B151609) towards electrophilic attack. libretexts.org Substitution can occur at the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). For naphthalene itself, α-substitution is generally favored under kinetic control due to the formation of a more stable carbocation intermediate (arenium ion), which preserves one intact benzene ring in some of its resonance structures. vpscience.orgwordpress.comyoutube.com
In this compound, the propenyl group is an alkyl-type substituent, which is an activating, ortho, para-director. vanderbilt.edulibretexts.org In the context of the 2-substituted naphthalene ring, this translates to directing incoming electrophiles primarily to the C1 and C3 positions. Due to steric hindrance from the adjacent propenyl group at C2, electrophilic attack is strongly favored at the C1 position. vpscience.org
| Reaction | Reagents | Electrophile | Predicted Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Nitro-2-[(E)-prop-1-enyl]naphthalene | vpscience.orglibretexts.org |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 1-Bromo-2-[(E)-prop-1-enyl]naphthalene | vpscience.org |
| Sulfonation | SO₃ / H₂SO₄ | SO₃ | This compound-1-sulfonic acid | wordpress.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-Acyl-2-[(E)-prop-1-enyl]naphthalene | wikipedia.orggoogle.com |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ | 1-Alkyl-2-[(E)-prop-1-enyl]naphthalene | wikipedia.orgyoutube.comacs.org |
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like naphthalene. masterorganicchemistry.com This type of reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate (Meisenheimer complex).
The parent compound, this compound, lacks both a suitable leaving group and the necessary activating groups, making it unreactive under SNAr conditions. However, derivatives of this compound could be made to undergo SNAr reactions. For example, if 1-bromo-2-[(E)-prop-1-enyl]naphthalene were subjected to nitration, it could potentially yield 1-bromo-4-nitro-2-[(E)-prop-1-enyl]naphthalene. In this derivative, the nitro group is para to the bromo leaving group, which would activate the C1 position for attack by strong nucleophiles (e.g., alkoxides, amides). elsevierpure.comrsc.org The reaction would proceed via an addition-elimination mechanism to displace the bromide and install the nucleophile at the C1 position. acsgcipr.org
Direct C-H Functionalization of the Naphthalene Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic systems, and the naphthalene core of this compound is a prime candidate for such transformations. While specific studies focusing exclusively on the direct C-H functionalization of this compound are not extensively detailed in the reviewed literature, the principles of regioselective C-H activation on naphthalene derivatives provide a framework for potential synthetic pathways.
Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in achieving regioselective functionalization of the naphthalene nucleus. nih.govchemistryviews.orgresearchgate.netdntb.gov.uadntb.gov.ua These methods often employ directing groups to control the position of the C-H activation. For a substrate like this compound, the propenyl group itself can influence the electronic properties of the naphthalene rings, potentially directing functionalization to specific positions. However, without a strong directing group, achieving high regioselectivity can be challenging.
Research on related naphthalene systems has demonstrated the feasibility of introducing various functional groups, including alkyl, aryl, and heteroaryl moieties, directly onto the naphthalene core. chemistryviews.org For instance, palladium-catalyzed C-H arylation has been successfully applied to various naphthalene derivatives, suggesting a potential route for the synthesis of more complex aryl-substituted analogues of this compound. The choice of catalyst, ligand, and reaction conditions is crucial in determining the outcome and selectivity of these reactions.
Table 1: Potential Direct C-H Functionalization Reactions on the Naphthalene Core
| Reaction Type | Catalyst/Reagent | Potential Product |
| Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl-substituted this compound |
| Alkenylation | Rh(III) catalyst, Alkene | Alkenyl-substituted this compound |
| Methylation | Transient Ligand Strategy | Methyl-substituted this compound |
Synthesis of Complex Naphthalene Analogues and Heterocycles
The inherent reactivity of the propenyl group and the aromatic naphthalene core in this compound makes it a valuable precursor for the synthesis of a diverse array of complex naphthalene analogues and fused heterocyclic systems.
One prominent strategy involves the electrophilic cyclization of precursors derived from naphthalene-containing alkynes. nih.govdntb.gov.ua Although not starting directly from this compound, this methodology highlights a pathway where the propenyl group could be envisioned as a synthon for further elaboration into an alkyne, followed by cyclization to yield polysubstituted naphthalenes. Various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can be employed to trigger the cyclization, leading to the formation of functionalized naphthalene rings. nih.govdntb.gov.ua
Furthermore, the synthesis of naphthalene-heterocycle hybrids represents a significant area of research, driven by the interesting biological activities of such compounds. nih.govrsc.org Tandem reactions of functionalized naphthalene precursors with various nucleophilic reagents can lead to the formation of diverse heterocyclic scaffolds such as pyrazoles, pyridines, and pyrans fused to the naphthalene system. While specific examples commencing from this compound are not explicitly documented, its chemical structure provides a platform for introducing functionalities, such as a formyl group, that are known to participate in these tandem reactions. nih.govrsc.org
The Wittig reaction and related olefination methods are fundamental in constructing the (E)-prop-1-enyl moiety itself, typically starting from 2-naphthaldehyde. This precursor can also be utilized in various condensation and cyclization reactions to build complex heterocyclic structures appended to the naphthalene core.
Table 2: Strategies for the Synthesis of Complex Naphthalene Derivatives
| Synthetic Strategy | Key Intermediates | Resulting Structures |
| Electrophilic Cyclization | Naphthalene-containing alkynols | Polysubstituted Naphthalenes |
| Tandem Reactions | Formyl-naphthalene derivatives | Naphthalene-fused Heterocycles |
| Wittig Olefination | 2-Naphthaldehyde | Alkenyl Naphthalenes |
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. The application of MCRs to substrates like this compound could provide rapid access to a wide range of highly functionalized naphthalene derivatives.
While the direct participation of this compound in MCRs is not well-documented in the surveyed literature, its structural motifs, the activated double bond of the propenyl group and the electron-rich naphthalene ring, suggest its potential as a reactive component in various MCRs. For instance, the vinylnaphthalene moiety could potentially act as a dienophile or a Michael acceptor in cycloaddition or conjugate addition-based MCRs.
The development of novel MCRs often involves the strategic design of starting materials that can undergo a cascade of reactions. Functionalization of this compound to introduce reactive handles, such as aldehydes, ketones, or amines, would significantly broaden its applicability in known MCRs. For example, the synthesis of novel naphthalene-heterocycle hybrids has been achieved through tandem reactions, which can be considered a subset of MCRs, starting from 3-formyl-4H-benzo[h]chromen-4-one. nih.govrsc.org This highlights the potential for designing MCRs that incorporate a naphthalene framework.
Table 3: Potential Multicomponent Reactions
| MCR Type | Potential Role of Naphthalene Derivative | Potential Product Scaffolds |
| Diels-Alder Cycloaddition | Dienophile | Polycyclic Aromatic Hydrocarbons |
| Michael Addition-Initiated MCR | Michael Acceptor | Highly Functionalized Naphthalenes |
| Passerini/Ugi Reactions | Aldehyde/Ketone Component | Peptidomimetic Naphthalene Derivatives |
Advanced Spectroscopic Characterization of 2 E Prop 1 Enyl Naphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR for Stereochemical Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-[(E)-prop-1-enyl]naphthalene, ¹H NMR spectroscopy is particularly crucial for confirming the stereochemistry of the propenyl group's double bond.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The protons on the naphthalene (B1677914) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). chemicalbook.com The specific splitting patterns and chemical shifts of these protons are dictated by their position on the two fused rings.
The protons of the (E)-prop-1-enyl side chain are highly characteristic. The vinylic protons show distinct signals, and their coupling constant (J-value) is diagnostic of the double bond's geometry. For a trans or (E) configuration, a large coupling constant (typically 12-18 Hz) is expected between the two vinylic protons. The methyl group protons on the side chain would appear as a doublet in the upfield region of the spectrum. Computational studies on naphthalene dimers have shown that intermolecular interactions can cause significant upfield shifts in proton signals due to anisotropic shielding effects, a consideration in concentrated samples or solid-state NMR. researchgate.net
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Naphthalene-H | 7.0 - 8.0 | Multiplet | - |
| Vinylic-H (α to ring) | ~6.5 - 7.0 | Doublet of quartets | ~15 (trans), ~7 (vicinal) |
| Vinylic-H (β to ring) | ~6.0 - 6.5 | Doublet of quartets | ~15 (trans), ~1.5 (allylic) |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., LC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂), the expected exact mass is 168.0939 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the molecular formula. mdpi.com
When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for such aromatic hydrocarbons include the loss of a methyl group ([M-15]⁺) or cleavage within the propenyl side chain. The fragmentation of the naphthalene core itself can also produce characteristic ions. nist.gov Studies on naphthalene metabolites using LC-MS/MS demonstrate the utility of this technique in identifying related structures in complex biological matrices. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₃H₁₂]⁺ | 168.1 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₂H₉]⁺ | 153.1 | Loss of a methyl radical |
| [C₁₁H₉]⁺ | [C₁₁H₉]⁺ | 141.1 | Fragmentation of the side chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra for this compound would exhibit characteristic bands for both the naphthalene ring and the propenyl substituent.
Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹.
Aliphatic C-H stretching: The methyl group's C-H stretching will be observed below 3000 cm⁻¹.
C=C stretching: The aromatic ring C=C stretching vibrations result in a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The C=C stretch of the propenyl group is expected around 1650 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring are found in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern. researchgate.net
Trans-C-H wagging: A key band for the (E)-alkene configuration is the out-of-plane C-H wagging vibration, which typically appears as a strong band around 960-970 cm⁻¹.
Theoretical calculations using Density Functional Theory (DFT) are often used to simulate vibrational spectra, which aids in the assignment of experimental bands. researchgate.netresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The naphthalene chromophore exhibits characteristic π-π* transitions. Unsubstituted naphthalene in cyclohexane (B81311) shows absorption maxima around 275 nm and 312 nm. omlc.org The presence of the conjugated (E)-prop-1-enyl group at the 2-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system. mdpi.com For instance, the experimental UV-Visible spectrum of 2-vinyl naphthalene, a closely related compound, was recorded in the 200-400 nm region. researchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Naphthalene and its derivatives are known to be fluorescent. omlc.org The introduction of substituents can significantly alter the fluorescence quantum yield and lifetime. mdpi.com The emission spectrum of this compound would likely show a structured emission profile, characteristic of rigid aromatic systems. The interaction with molecules like oxygen can lead to fluorescence quenching and the formation of charge-transfer complexes, which can be observed as new, weak absorption bands at longer wavelengths. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound was not found, analysis of related naphthalene derivatives reveals key structural features.
Crystal structures of compounds like 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione show that the naphthalene ring system is essentially planar. nih.govresearchgate.net The substituent side chains, however, are often twisted out of the plane of the aromatic ring to minimize steric hindrance. nih.govnih.gov In the solid state, molecules of naphthalene derivatives often pack in arrangements that maximize intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. researchgate.net These interactions are crucial in determining the material's bulk properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. researchgate.net
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, i.e., its ability to be oxidized or reduced. The extended π-system of the naphthalene core is electroactive. The electrochemical behavior of naphthalene derivatives is influenced by the nature and position of substituents.
Studies on derivatives such as (E)-2-((prop-1-enyloxy)methyl)naphthalene-1,4-dione have utilized CV to probe their reduction potentials. researchgate.net Research on polymers derived from amino-substituted naphthalene sulfonic acids also shows that the electrochemical properties, such as radical formation potentials, are highly dependent on the substitution pattern and pH of the medium. researchgate.net For this compound, CV could be used to determine its oxidation and reduction potentials, providing insight into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These studies typically show that the electrode processes for such molecules are surface-confined. researchgate.net
Computational Chemistry Investigations of 2 E Prop 1 Enyl Naphthalene
Quantum Chemical Calculations (e.g., DFT, ADC(2)) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Algebraic Diagrammatic Construction to the second order (ADC(2)) are employed to study the electronic structure and properties of naphthalene (B1677914) derivatives.
The ADC(2) method is particularly useful for investigating the excited-state properties of molecules. A combined experimental and computational approach used DFT and ADC(2) to study the spectroscopic behavior of naphthalene on ice grain surfaces. nih.gov These calculations helped to understand the S₀ → S₁ electronic transitions and provided evidence for the formation of excited-state associates (dimers). nih.gov This type of analysis is crucial for interpreting UV-Vis and fluorescence spectra and understanding the photochemical behavior of naphthalene compounds.
Table 1: Representative Frontier Orbital Energies for Naphthalene Derivatives Calculated by DFT
Note: Data is for related naphthalene compounds, not 2-[(E)-prop-1-enyl]naphthalene itself, to illustrate typical computational results.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 | |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | B3LYP/6–311+ G(d,p) | - | - | 3.17 | iucr.org |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules, which in turn governs their physical and biological properties. For this compound, rotation around the single bond connecting the propenyl group to the naphthalene ring is a key conformational feature.
Computational conformational sampling is used to explore the potential energy surface of a molecule to identify stable conformers (energy minima). nih.gov Methods for this include systematic searches, where torsional angles are varied in discrete steps, and stochastic searches, which use random sampling techniques. nih.gov The resulting conformers are then subjected to energy minimization using force fields or quantum mechanical methods to determine their relative stabilities. uncw.edu For drug-like molecules, which often include aromatic systems like naphthalene, identifying the global energy minimum and the ensemble of low-energy conformers is critical for understanding receptor binding and activity. nih.govnih.gov The distribution of conformers can be estimated using a Boltzmann function, which weights each conformer's contribution based on its relative energy. uncw.edu
Simulation of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. This is valuable for understanding how compounds like this compound are formed.
For example, the synthesis of multisubstituted naphthalenes via the cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates has been studied computationally. researchgate.net DFT calculations were used to map out the reaction pathways, identifying the structures of transition states and intermediates along the reaction coordinate. These simulations can help rationalize reaction outcomes, such as regioselectivity, and guide the development of new synthetic methods. researchgate.netnih.gov By calculating the activation energies associated with different pathways, chemists can predict the most likely mechanism and optimize reaction conditions. researchgate.net Similar approaches could be applied to model the synthesis of this compound, for instance, by simulating the transition states in a Wittig or Horner-Wadsworth-Emmons reaction involving 2-naphthaldehyde (B31174).
Prediction of Spectroscopic Parameters (e.g., NMR Shifts, UV-Vis Spectra)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds.
NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common task. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic shielding values of nuclei in a molecule. uncw.edu These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). To obtain accurate predictions for flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for all significant conformers. uncw.edudergipark.org.tr
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. By computing the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. semanticscholar.org These calculations help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* transitions within the naphthalene aromatic system. nih.gov
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis for Related Compounds)
In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. iucr.org This method partitions crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. iucr.orgnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Naphthalene Derivatives
Note: This data illustrates the types of interactions quantified for similar molecules, as a direct analysis for this compound is not available.
| Interaction Type | Compound 1¹ | Compound 2² | Compound 3³ | Compound 4⁴ |
| H···H | 64.6% | 42.3% | 33.7% | 41.7% |
| C···H/H···C | 27.1% | 40.3% | 11.0% | 18.8% |
| O···H/H···O | 5.2% | 15.7% | 34.9% | 8.5% |
| C···C | - | - | - | 10.9% |
| Other | 3.1% | 1.7% | 20.4% | 20.1% |
¹ 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene nih.gov ² Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate researchgate.net ³ 1-(6-amino-5-nitronaphthalen-2-yl)ethanone ⁴ 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one nih.gov
These analyses consistently show that weak interactions like H···H and C···H contacts, which are forms of van der Waals forces and weak hydrogen bonds, are dominant in stabilizing the crystal structures of naphthalene derivatives. nih.govnih.govresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
2-[(E)-prop-1-enyl]naphthalene as a Versatile Synthetic Building Block
The unique combination of an olefinic group and a polycyclic aromatic system endows this compound with considerable versatility as a starting material for complex chemical structures.
This compound is a valuable precursor for synthesizing a variety of advanced organic intermediates. The reactivity of both the propenyl group and the naphthalene (B1677914) ring can be strategically exploited to build molecular complexity.
The propenyl group can undergo a range of chemical transformations:
Oxidation: Cleavage of the double bond, for instance through ozonolysis, can yield 2-naphthaldehyde (B31174), a crucial intermediate for the synthesis of various compounds, including pharmaceuticals and dyes.
Epoxidation and Dihydroxylation: These reactions convert the alkene into an epoxide or a diol, respectively. These functionalized naphthalenes are key intermediates for creating more complex molecules, including potential drug candidates and chiral ligands.
Addition Reactions: The double bond can react with various reagents. For example, hydroboration-oxidation can lead to the corresponding alcohol, while halogenation provides dihalo-derivatives.
The naphthalene core is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups such as nitro (-NO2), halogen (-X), or sulfonyl (-SO3H) groups. These reactions can be directed to specific positions on the ring system, further increasing the diversity of accessible intermediates. The synthesis of naphthalene-chalcone hybrids, which have shown potential as antimicrobial and anticancer agents, often relies on precursors like 2-naphthaldehyde, which can be derived from this compound. nih.gov
Table 1: Potential Transformations of this compound and Resulting Intermediates Click on a row to view more details about the reaction type.
Click to expand
| Starting Material | Reaction Type | Reagents Example | Resulting Intermediate |
| This compound | Ozonolysis | 1. O₃; 2. Zn/H₂O | 2-Naphthaldehyde |
| This compound | Dihydroxylation | OsO₄, NMO | Naphthalene-2-yl-propane-1,2-diol |
| This compound | Epoxidation | m-CPBA | 2-(1-methyloxiran-2-yl)naphthalene |
| This compound | Nitration | HNO₃, H₂SO₄ | Nitro-2-[(E)-prop-1-enyl]naphthalene |
In polymer science, the naphthalene moiety is known to impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics to polymer backbones. This compound can be utilized as a monomer or comonomer in the synthesis of various polymers.
As a vinyl-aromatic compound, analogous to styrene (B11656) or vinylnaphthalene, it can potentially undergo addition polymerization through free-radical or cationic mechanisms to produce poly(2-propenylnaphthalene). The resulting polymer would feature a bulky and rigid naphthalene group pendant from the main chain, which could significantly increase the glass transition temperature (Tg) and modify the refractive index of the material.
Furthermore, it can be used as a comonomer with other vinyl monomers to tailor the properties of the resulting copolymers. The incorporation of the naphthalene unit can enhance the thermal and dimensional stability of commodity polymers. The synthesis of naphthalene-based polymers is an active area of research for creating materials with advanced properties. beilstein-journals.org
Development of Functional Materials
The electronic and photophysical properties of the naphthalene ring system make this compound an attractive scaffold for the development of novel functional materials, particularly in the fields of optics and specialty chemicals.
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. researchgate.net A common design strategy for second-order NLO chromophores involves a Donor-π-Acceptor (D-π-A) architecture. In this framework, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.
This compound is an excellent platform for constructing such D-π-A systems. The naphthalene core can serve as part of the conjugated π-bridge or be functionalized with a donor group. The propenyl group provides a reactive handle to extend the conjugation and attach an acceptor group, for example, through Heck or Wittig-type coupling reactions. The synthesis of chromophores based on conjugated systems, such as those containing thiophene, has demonstrated significant NLO activity. researchgate.net By chemically modifying the this compound structure, researchers can fine-tune the electronic properties to maximize the NLO response.
Table 2: Second-Order NLO Properties of Representative Organic Chromophores This table presents data for related D-π-A systems to illustrate the potential of materials derived from naphthalene-based precursors.
Click to expand
| Chromophore Type | Conjugated System | Acceptor Group | Second Harmonic Coefficient (d₃₃) (pm/V) | Reference |
| Azo-chromophore | Thiophene | Tricyanofuran (TCF) | 20.1 | researchgate.net |
| Doped PMMA Film | DCDHF-2-V | Tricyanofuran (TCF) | 15.2 | researchgate.net |
| Polyurethane Polymer | N/A | N/A | 213 - 276 | rsc.org |
The unique structure of this compound also makes it a valuable precursor for specialty chemicals and advanced reagents. Functionalization of this molecule can lead to materials with tailored properties for specific applications.
For example, the synthesis of naphthalene-based porous organic salts has been shown to yield materials that act as efficient heterogeneous photocatalysts. rsc.org These materials can drive chemical reactions, such as the oxidative coupling of amines, using visible light. By introducing ionic functionalities like sulfonic acid or amine groups onto the this compound scaffold, it is possible to design building blocks for self-assembled, photoactive porous materials.
Additionally, its derivatives can serve as advanced reagents or ligands in catalysis. The naphthalene backbone can provide a specific steric and electronic environment for a metal center, influencing the activity and selectivity of a catalytic process. The ability to easily functionalize the molecule via its propenyl group allows for the attachment of chelating groups, leading to the development of novel ligands for transition-metal catalysis.
Concluding Remarks and Future Research Perspectives
Synthesis and Mechanistic Understanding Advancements
Future research into the synthesis of 2-[(E)-prop-1-enyl]naphthalene is poised to move beyond traditional methods towards more efficient, selective, and sustainable approaches. A primary area for advancement lies in the development of novel catalytic systems that offer precise control over the stereochemistry of the propenyl group. While methods for creating substituted naphthalenes exist, achieving high (E)-isomer selectivity in a single, high-yield step from readily available precursors remains a significant goal. nih.gov
Key Future Research Directions in Synthesis:
Stereoselective Catalysis: Exploration of transition-metal catalysts, particularly those based on ruthenium, rhodium, or palladium, could lead to novel cross-coupling reactions that directly install the (E)-prop-1-enyl group with high fidelity. Future work should focus on ligand design to fine-tune the catalyst's steric and electronic properties to favor the desired isomer.
C-H Functionalization: Direct C-H activation at the 2-position of the naphthalene (B1677914) ring followed by coupling with a propylene (B89431) synthon represents a highly atom-economical approach. rsc.org Overcoming the challenge of regioselectivity in naphthalene's C-H functionalization will be a critical hurdle to address. rsc.org
Mechanistic Probes: Deeper mechanistic studies employing computational modeling, such as Density Functional Theory (DFT), alongside kinetic experiments, will be crucial. researchgate.netresearchgate.net A thorough understanding of reaction intermediates and transition states will enable the rational design of more efficient synthetic protocols and potentially uncover novel reaction pathways.
A comparative look at synthetic strategies for related naphthalene derivatives highlights the ongoing evolution in this field.
| Synthetic Approach | Current Status for Naphthalene Derivatives | Future Potential for this compound |
| Wittig-type Reactions | Established but can generate isomeric mixtures and stoichiometric waste. | Development of (E)-selective ylides or reaction conditions. |
| Cross-Coupling (e.g., Suzuki, Heck) | Widely used for aryl-aryl or aryl-vinyl bonds. | Optimization for coupling 2-naphthyl boronic acids/halides with propylene derivatives. |
| Direct C-H Functionalization | An emerging and highly desirable strategy, though regioselectivity can be challenging. rsc.org | Designing directing groups or catalysts for selective C2-propenylation. |
| Skeletal Editing | Novel methods are being developed to transmute atoms within heterocyclic precursors to form naphthalenes. nih.gov | Application of these advanced strategies for a more convergent synthesis. |
Emerging Avenues in Derivatization and Functional Materials Research
The this compound scaffold is a promising building block for a new generation of functional materials. The propenyl group offers a reactive handle for further chemical modification, while the naphthalene core provides desirable electronic and photophysical properties. researchgate.netresearchgate.net
Future research will likely focus on leveraging these features to create materials with tailored characteristics. The derivatization of the propenyl double bond through reactions like epoxidation, dihydroxylation, or polymerization could yield a vast library of new compounds. Similarly, further substitution on the naphthalene ring could be used to tune the molecule's electronic properties. researchgate.net
Potential Applications in Functional Materials:
Organic Electronics: The π-conjugated system of the naphthalene core makes its derivatives candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). researchgate.netbeilstein-journals.org Future work could involve incorporating this compound into larger conjugated polymers or as a component in small-molecule semiconductors. The propenyl group could serve as a site for polymerization or for attachment to other functional units.
Supramolecular Assemblies: The planar structure of the naphthalene moiety can facilitate π-π stacking interactions, leading to self-assembly into ordered structures. researchgate.net Derivatization of the propenyl group with recognition motifs could enable the design of complex supramolecular architectures with applications in sensing, catalysis, or chiral recognition.
Bioactive Molecules: Naphthalene derivatives are prevalent in pharmaceuticals. lifechemicals.comnih.gov The specific stereochemistry of the propenyl group on this compound could be explored for its interaction with biological targets. Future derivatization efforts could focus on creating analogues with potential antimicrobial or anticancer activities. nih.gov
| Functionalization Site | Potential Reaction | Resulting Derivative Class | Potential Application Area |
| Propenyl Double Bond | Polymerization | Polynaphthalenes | Conductive Polymers, Organic Electronics |
| Propenyl Double Bond | Epoxidation, Dihydroxylation | Functionalized Naphthylpropanols | Chiral Auxiliaries, Pharmaceutical Intermediates |
| Naphthalene Ring | Electrophilic Substitution | Substituted Propenylnaphthalenes | Tunable Optoelectronic Materials |
| Naphthalene Ring | Metal-catalyzed Cross-coupling | Biaryl or Heteroaryl Systems | Advanced Ligands, Complex Molecular Scaffolds |
Broader Impact on Chemical Sciences and Engineering
The focused investigation of this compound and its derivatives is expected to contribute significantly to the broader fields of chemical science and engineering. Advances in the stereoselective synthesis of this compound will inform the development of synthetic methods for other complex molecules where control of geometry is paramount. rsc.orgmdpi.com The creation of new functional materials from this scaffold will expand the toolbox available to materials scientists and engineers for designing next-generation devices. beilstein-journals.org
Moreover, studying the structure-property relationships of these new materials will provide fundamental insights into how molecular architecture dictates macroscopic function. This knowledge is critical for the rational design of materials with desired optical, electronic, and mechanical properties. The exploration of this specific molecule serves as a case study in the ongoing quest to construct complex, functional molecules from simple, abundant starting materials, a central theme in modern chemistry. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 2-[(E)-prop-1-enyl]naphthalene, and how can structural ambiguities be resolved?
- Methodology :
- Synthesis : Utilize cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the propenyl group to the naphthalene core. Optimize reaction conditions (catalyst, solvent, temperature) to favor the E-isomer .
- Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. For crystallographic validation, use single-crystal X-ray diffraction refined via SHELX software to resolve bond-length/angle discrepancies .
- Contingency : If spectral data conflicts (e.g., NOESY vs. computational predictions), compare with high-resolution mass spectrometry (HRMS) and DFT calculations .
Q. How should researchers design toxicological screening studies for this compound to assess systemic effects?
- Experimental Design :
- Exposure Routes : Prioritize inhalation and oral administration based on naphthalene analog data (Table B-1, ). Use rodent models (rats/mice) for acute (24–72 hr) and subchronic (90-day) studies .
- Endpoints : Monitor hepatic (ALT/AST), renal (BUN/creatinine), and hematological (RBC/WBC counts) markers. Include histopathology for tissue-specific damage .
- Bias Mitigation : Apply risk-of-bias tools (Table C-6, ) to ensure blinding, randomization, and outcome validation.
Advanced Research Questions
Q. How can contradictions in structural data (e.g., computational vs. experimental bond angles) for this compound be systematically addressed?
- Resolution Strategy :
- Crystallographic Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and hydrogen atom positions. Compare with gas-phase electron diffraction or cryo-EM if crystal packing distorts geometry .
- Computational Validation : Perform DFT (B3LYP/6-311+G**) geometry optimization. Discrepancies >5% may indicate solvent effects or crystal lattice forces .
- Collaboration : Cross-validate with independent labs using alternative methods (e.g., neutron diffraction for H-atom positions).
Q. What methodologies are recommended for investigating the metabolic activation and toxicity mechanisms of this compound?
- Mechanistic Approach :
- In Vitro Assays : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated metabolites (e.g., epoxides or dihydrodiols). Use LC-MS/MS for quantification .
- Biomarker Tracking : Monitor hemoglobin/nucleic acid adducts (e.g., naphthoquinone adducts) as indicators of metabolic activation .
- In Silico Modeling : Apply QSAR models to predict reactive intermediates and prioritize in vivo validation.
Q. How can researchers optimize enantiomeric purity in synthetic routes for chiral derivatives of this compound?
- Stereochemical Control :
- Catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation or cross-coupling to bias E/Z isomer ratios .
- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative separation .
- Quality Metrics : Report enantiomeric excess (ee) via chiral HPLC or polarimetry and validate with X-ray crystallography for absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
